2-(Ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that includes a thiazolopyridine core, an ethylamino group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiophene Moiety: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Addition of the Ethylamino Group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 2-(DIMETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The presence of the ethylamino group in 2-(ETHYLAMINO)-7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its methylamino or dimethylamino analogs.
Properties
Molecular Formula |
C17H17N3OS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C17H17N3OS2/c1-3-18-17-20-16-15(23-17)11(8-13(21)19-16)14-9(2)22-12-7-5-4-6-10(12)14/h4-7,11H,3,8H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
YXBKSHAKSZJKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=C(SC4=CC=CC=C43)C |
Origin of Product |
United States |
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